molecular formula C20H18N2+2 B13888060 1,1'-Dimethyl-4,4'-biquinolin-1-ium CAS No. 82342-93-6

1,1'-Dimethyl-4,4'-biquinolin-1-ium

Cat. No.: B13888060
CAS No.: 82342-93-6
M. Wt: 286.4 g/mol
InChI Key: SFSFRMTXEMGWQD-UHFFFAOYSA-N
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Description

1,1’-Dimethyl-4,4’-biquinolin-1-ium is a quaternary ammonium compound with a unique structure consisting of two quinoline units connected through a central nitrogen atom. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Dimethyl-4,4’-biquinolin-1-ium typically involves the quaternization of 4,4’-biquinoline with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of 1,1’-Dimethyl-4,4’-biquinolin-1-ium follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purification steps are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1,1’-Dimethyl-4,4’-biquinolin-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various alkylated quinoline derivatives.

Scientific Research Applications

1,1’-Dimethyl-4,4’-biquinolin-1-ium has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.

    Biology: Employed in the study of DNA intercalation and as a fluorescent probe for biological imaging.

    Medicine: Investigated for its potential as an anticancer agent and in the treatment of neurodegenerative diseases.

    Industry: Utilized in the development of advanced materials and as a component in electronic devices.

Mechanism of Action

The mechanism of action of 1,1’-Dimethyl-4,4’-biquinolin-1-ium involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. It also interacts with various enzymes and receptors, modulating their activity and leading to diverse biological effects.

Comparison with Similar Compounds

    1,1’-Dimethyl-4,4’-bipyridinium: Known for its use as a herbicide (Paraquat).

    4,4’-Biquinoline: A precursor in the synthesis of 1,1’-Dimethyl-4,4’-biquinolin-1-ium.

    Quinoline: A fundamental structure in many biologically active compounds.

Uniqueness: 1,1’-Dimethyl-4,4’-biquinolin-1-ium stands out due to its dual quinoline structure, which imparts unique chemical and biological properties. Its ability to intercalate into DNA and interact with a wide range of molecular targets makes it a valuable compound in various research fields.

Properties

CAS No.

82342-93-6

Molecular Formula

C20H18N2+2

Molecular Weight

286.4 g/mol

IUPAC Name

1-methyl-4-(1-methylquinolin-1-ium-4-yl)quinolin-1-ium

InChI

InChI=1S/C20H18N2/c1-21-13-11-15(17-7-3-5-9-19(17)21)16-12-14-22(2)20-10-6-4-8-18(16)20/h3-14H,1-2H3/q+2

InChI Key

SFSFRMTXEMGWQD-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=C(C2=CC=CC=C21)C3=CC=[N+](C4=CC=CC=C34)C

Origin of Product

United States

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